molecular formula C13H18ClNO2 B1664499 Alaproclate, (S)- CAS No. 66171-75-3

Alaproclate, (S)-

Katalognummer B1664499
CAS-Nummer: 66171-75-3
Molekulargewicht: 255.74 g/mol
InChI-Schlüssel: FZSPJBYOKQPKCD-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alaproclate, also known by its developmental code name GEA-654, is a drug that was being developed as an antidepressant by the Swedish pharmaceutical company Astra AB (now AstraZeneca) in the 1970s . It acts as a selective serotonin reuptake inhibitor (SSRI), and along with zimelidine and indalpine, was one of the first of its kind . Development was discontinued due to the observation of liver complications in rodent studies .


Synthesis Analysis

The synthesis of Alaproclate involves a Grignard reaction between methyl 4-chlorophenylacetate with methylmagnesium iodide to give 1-(4-chlorophenyl)-2-methyl-2-propanol. This is followed by acylation with 2-bromopropionyl bromide to give [1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-bromopropanoate. The final step involves the displacement of halogen with ammonia to yield alaproclate .


Molecular Structure Analysis

The molecular formula of Alaproclate is C13H18ClNO2 . Its exact mass is 255.10 and its molecular weight is 255.740 . The structure of Alaproclate includes a 4-chlorophenyl group, a 2-methylpropan-2-yl group, and a 2-aminopropanoate group .


Physical And Chemical Properties Analysis

Alaproclate has a density of 1.1±0.1 g/cm3, a boiling point of 335.1±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 69.1±0.3 cm3, and it has a polar surface area of 52 Å2 .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease and Dementia

Alaproclate, as a specific inhibitor of neuronal serotonin re-uptake, has been studied in patients with dementia of Alzheimer type. It demonstrated positive effects in some patients, primarily regarding emotional functions, by inhibiting serotonin uptake in platelets and reducing serotonin concentration in blood (Bergman et al., 2004).

Synthesis for Research Purposes

The synthesis of 3H-alaproclate with high specific activity has been carried out for research purposes. This involves the preparation of alaproclate using hydrogenolysis with tritium gas, a method significant for studies in selective inhibition of neuronal serotonin reuptake (Bengtsson et al., 1985).

Neurophysiological Effects

Alaproclate has been shown to increase the excitability of hippocampal CA1 pyramidal cells by affecting potassium channels in the membrane, suggesting its role in modulating neuronal excitability and potential implications in depressive disorders (Hedlund & Andersen, 1989).

Interaction with Drug Metabolism

Research indicates that alaproclate can influence the metabolism of other drugs, such as antipyrine, in humans. This suggests its role in altering the oxidative drug-metabolizing enzyme activity, which is crucial for understanding drug interactions and metabolism (Teunissen et al., 2004).

Modulation of Muscarinic Responses

Studies have shown that alaproclate inhibits potassium currents and enhances muscarinic stimulation in neuroblastoma cells, suggesting its potential in potentiating cellular responses to muscarinic cholinergic agonists (Hedlund, 1987).

Selective Serotonin Uptake Inhibition

Alaproclate is characterized as a specific 5-HT uptake inhibitor with minimal action on other brain receptors. Its regional selectivity in blocking 5-HT uptake in different brain regions, especially in the hippocampus and hypothalamus, makes it a subject of interest in neuroscience research (Ögren et al., 2005).

Effects on NMDA Receptors

Research has explored alaproclate's effects on voltage-dependent K+ channels and NMDA receptors in cultured rat hippocampal neurons. This is crucial for understanding its potential impact on neurophysiological processes and neurological disorders (Svensson et al., 1994).

Safety And Hazards

Alaproclate is classified as having acute toxicity, both oral and inhalation, and is harmful if swallowed, in contact with skin, or if inhaled . It was discontinued due to concerns over hepatotoxicity observed in animal studies .

Eigenschaften

IUPAC Name

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSPJBYOKQPKCD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alaproclate, (S)-

CAS RN

66171-75-3
Record name Alaproclate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066171753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALAPROCLATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G464BXD52M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alaproclate, (S)-
Reactant of Route 2
Reactant of Route 2
Alaproclate, (S)-
Reactant of Route 3
Reactant of Route 3
Alaproclate, (S)-
Reactant of Route 4
Reactant of Route 4
Alaproclate, (S)-
Reactant of Route 5
Alaproclate, (S)-
Reactant of Route 6
Alaproclate, (S)-

Citations

For This Compound
9
Citations
SB Ross, L Gawell, H Hall - Pharmacology & toxicology, 1987 - Wiley Online Library
The binding of 3 H‐alaproclate, a selective 5‐hydroxytryptamine uptake inhibitor, to membranes prepared from the rat cerebral cortex was investigated by a filtration technique. It was …
Number of citations: 10 onlinelibrary.wiley.com
UH Lindberg, SB Ross, SO Thorberg, SO Ögren… - Tetrahedron …, 1978 - Elsevier
One important way of physiological inactivation of 5-HT at the receptor level, is the reuptake into the presynaptic nerve. This transport of 5-HT through the cell membrane is believed to …
Number of citations: 6 www.sciencedirect.com
JL Wiley, SA Harvey, RL Balster, KL Nicholson - Psychopharmacology, 2003 - Springer
… At least a couple of explanations for alaproclate’s failure to disrupt prepulse inhibition are possible. First, we may not have tested a high enough dose. Disruption of prepulse inhibition …
Number of citations: 41 link.springer.com
CJ Humphreys, J Levin, G Rudnick - Molecular pharmacology, 1988 - researchgate.net
The ability of four antidepressant drugs, imipramine, alaproclate, norzimelidine, and fluvoxamine, to inhibit serotonin transport into platelet plasma membrane vesides was tested over a …
Number of citations: 55 www.researchgate.net
SB Ross - Pharmacology & toxicology, 1990 - Wiley Online Library
The high affinity binding of 3 H‐alaproclate to membranes in liver homogenates from naive rats and those treated with phenobarbital sodium, 75 mg/kg intraperitoneally, alaproclate …
Number of citations: 5 onlinelibrary.wiley.com
BE Svensson, TR Werkman, MA Rogawski - Neuropharmacology, 1994 - Elsevier
The effects of alaproclate on voltage-dependent K + currents and N-methyl-d-aspartate (NMDA) and ψ -aminobutyric acid A (GABA A ) receptor currents were investigated in cultured rat …
Number of citations: 15 www.sciencedirect.com
PS Hu, SB Ross - Pharmacology & toxicology, 1997 - Wiley Online Library
The effects of alaproclate and GEA‐857 (2‐(4‐chlorophenyl)‐1,1‐dimethylethyl 2‐amino‐3‐methylbutanoate) on the production of cyclic GMP in the rat cerebellum in vivo induced by …
Number of citations: 5 onlinelibrary.wiley.com
HT Li, WY Chen, L Liu, CS Yang, FC Cheng, CY Chai… - Neuroscience …, 1996 - Elsevier
Whether glutamate and serotonin would release and interact in the dorsal facial area (DFA) of cat medulla to regulate common carotid arterial (CCA) blood flow was explored by placing …
Number of citations: 14 www.sciencedirect.com
KP Lindsey - 2002 - search.proquest.com
Introduction. Pharmacotherapies have been developed for addiction to opiates using a substitute agonist therapeutic rationale. This volume describes a preclinical investigation of the …
Number of citations: 0 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.